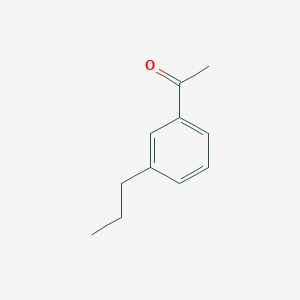
Acetophenone, 3-propyl-(5CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 3-propyl-(5CI) is an organic compound belonging to the class of aromatic ketones. It is a derivative of acetophenone, where a propyl group is attached to the third carbon of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone, 3-propyl-(5CI) can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where propylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, acetophenone derivatives are often produced through the oxidation of ethylbenzene using heterogeneous catalysts. This method is advantageous due to its high selectivity and yield. The reaction is conducted in both liquid and vapor phases, with catalysts such as transition metal nanoparticles and metal-free catalysts like carbon nanotubes .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 3-propyl-(5CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the propyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Acetophenone, 3-propyl-(5CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetophenone, 3-propyl-(5CI) involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound can also interact with enzymes and proteins, inhibiting their function and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The simplest aromatic ketone with a phenyl and a methyl group.
4-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group at the fourth position.
3-Methylacetophenone: An acetophenone derivative with a methyl group at the third position.
Uniqueness
Acetophenone, 3-propyl-(5CI) is unique due to the presence of the propyl group at the third position, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
717918-70-2 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
UQWHVBJAAMMMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















